molecular formula C10H21ClN2O4S B1377361 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride CAS No. 1427378-60-6

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

Cat. No. B1377361
CAS RN: 1427378-60-6
M. Wt: 300.8 g/mol
InChI Key: XJPAXTJEPOLEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, also known as AMSB, is an organic compound that can be synthesized and used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.7 g/mol. AMSB is a structural analog of the neurotransmitter glutamate, and it has been studied for potential applications in neuroscience, biochemistry, physiology, and pharmacology.

Scientific Research Applications

Pharmacology

Pharmacological research benefits from this compound through its use in the study of receptor-ligand interactions. It serves as a molecular probe to elucidate the binding mechanisms of receptors, which is vital for the design of receptor-specific drugs .

Biochemistry

Biochemists employ 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride in enzymatic studies, particularly in understanding enzyme kinetics and substrate specificity. Its unique structure allows for the exploration of enzyme active sites and the development of enzyme inhibitors .

Material Science

In material science, this compound’s properties are explored for the synthesis of novel polymers. Its sulfonyl and amino groups provide reactive sites for polymerization, leading to materials with potential applications in biodegradable plastics and drug delivery systems .

Analytical Chemistry

Analytical chemists utilize this compound as a standard in chromatography and mass spectrometry. It helps in the calibration of instruments and ensures the accuracy of analytical methods used in the quantification of chemical substances in various samples .

Environmental Science

Environmental scientists use this compound to study the degradation of sulfonyl-containing compounds in the environment. It acts as a model compound to understand the environmental fate of similar structures and their potential impact on ecosystems .

properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAXTJEPOLEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.